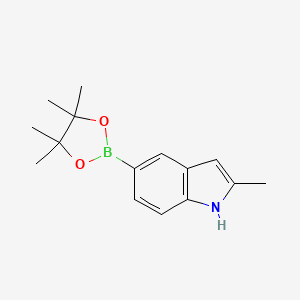

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

This compound (CAS 919119-59-8) is a boron-containing indole derivative featuring a methyl group at the 2-position of the indole core and a pinacol boronate ester at the 5-position. Its molecular formula is C₁₅H₂₀BNO₂, with a molecular weight of 257.14 g/mol . The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials synthesis. Its methyl substituent introduces steric and electronic effects that distinguish it from analogous compounds.

Properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-8-11-9-12(6-7-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGXBZPFDNAVMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the following steps:

Boronic Acid Derivative Formation: The starting material, 2-methyl-1H-indole, undergoes a reaction with a boronic acid derivative, such as pinacolborane, under specific reaction conditions.

Borylation Reaction: The borylation reaction is carried out in the presence of a catalyst, such as palladium or nickel, and a base, such as potassium phosphate, to facilitate the formation of the boronic acid derivative.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed for high-throughput production. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in biological studies to investigate its interactions with biological targets.

Industry: The compound is used in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The indole core can interact with various cellular components, influencing biological processes.

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural analogs, focusing on substituent positions and functional groups:

Reactivity in Cross-Coupling Reactions

However, this hindrance may improve selectivity by reducing undesired side reactions. In contrast, 1-methyl-substituted analogs (e.g., CAS 837392-62-8) exhibit less steric interference at the coupling site, enabling faster reaction rates .

- Catalyst Compatibility : Pd₂(dba)₃/XPhos systems are effective for synthesizing 5-boronate indoles , while Pd(dppf)Cl₂ is preferred for bulkier substrates like 1-ethyl derivatives .

- Electronic Effects : Methoxy-substituted analogs (e.g., 5-OMe-6-boronate indole) show enhanced electron density at the boronate, accelerating oxidative addition but requiring careful ligand selection to prevent deboronation .

Physical and Spectroscopic Properties

- Methyl and ethyl substituents generally lower melting points compared to polar groups (e.g., methoxy).

- NMR Signatures : The target’s ¹H-NMR would show a singlet for the 2-methyl group (~δ 2.4 ppm) and aromatic protons influenced by the boronate’s electron-withdrawing effect. For comparison, 1-methyl-5-boronate indole exhibits a downfield shift for the N-methyl group (~δ 3.8 ppm) .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, with the CAS number 837392-54-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This indole derivative incorporates a boron-containing moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C₁₅H₂₀BNO₂

- Molecular Weight : 257.14 g/mol

- Purity : Typically >97%

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily attributed to its interaction with various biological targets. The presence of the boron atom in its structure may facilitate unique interactions with enzymes and receptors.

Key Mechanisms:

- Estrogen Receptor Modulation : Some studies indicate that indole derivatives can selectively down-regulate estrogen receptors (ERα and ERβ), suggesting potential applications in cancer treatment .

- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, particularly against strains of Escherichia coli and other pathogens .

Antimicrobial Activity

A series of tests evaluated the antimicrobial efficacy of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli K12 | 32 | 64 |

| Staphylococcus aureus | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. The results indicated a concentration-dependent cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| HCT116 (colon cancer) | 20.0 |

These findings suggest that while the compound has potential therapeutic applications in oncology, careful consideration must be given to its cytotoxic effects on normal cells.

Study on Estrogen Receptor Modulation

In a controlled study involving breast cancer cell lines, it was found that treatment with the compound resulted in a significant reduction in cell proliferation associated with estrogen receptor activity. The compound's ability to act as an antagonist at ERα was highlighted as a mechanism for its anti-cancer effects .

Antibacterial Efficacy Against Resistant Strains

A recent investigation focused on multi-drug resistant strains of E. coli. The study demonstrated that the compound not only inhibited bacterial growth but also induced oxidative stress leading to DNA damage in bacterial cells . This dual mechanism may provide an advantage over traditional antibiotics.

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups on the dioxaborolane ring (δ 1.0–1.3 ppm).

- TLC : Use Rf ~0.3 in 70:30 EtOAc/hexane .

Advanced - HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 243.11).

- IR : Look for B-O stretches (~1350 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹).

- X-ray crystallography : Resolves ambiguities in regiochemistry, though boron’s quadrupolar effects complicate ¹¹B NMR .

How can researchers address contradictory NMR data?

Advanced

Unexpected splitting or missing signals may arise from dynamic effects (e.g., hindered rotation of the dioxaborolane ring) or paramagnetic impurities. Deuteration experiments or variable-temperature NMR can clarify exchange processes. For boron-linked carbons, indirect detection via HMBC is recommended .

What catalytic systems optimize cross-coupling reactions with this compound?

Advanced

Pd(dba)₂ with SPhos ligand in toluene/water mixtures (9:1) at 80°C achieves >80% coupling efficiency for aryl halides. For electron-deficient partners, additive optimization (e.g., TBAB) enhances reactivity. Catalyst loading as low as 2 mol% is feasible .

What are the implications of substituent positioning on reactivity?

Advanced

The methyl group at the 2-position of the indole ring sterically shields the boron moiety, reducing protodeboronation but potentially slowing coupling kinetics. Computational studies (DFT) on analogous compounds suggest that electron-donating groups para to boron improve stability in protic media .

How is this compound applied in material science?

Advanced

Its boron-indole core serves as a precursor for organic semiconductors and OLED emitters. The dioxaborolane group enables precise functionalization via Suzuki coupling, critical for tuning optoelectronic properties .

What safety protocols are essential for large-scale synthesis?

Basic

Use inert atmospheres (N₂/Ar) to prevent boronate oxidation. Handle DMF with nitrile gloves due to dermal toxicity .

Advanced

For scale-up, continuous flow reactors minimize exothermic risks. Waste streams containing boron require neutralization with aqueous HCl before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.